molecular formula C19H21N3O4S B2766345 N-(3-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2320853-35-6

N-(3-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2766345
CAS No.: 2320853-35-6
M. Wt: 387.45
InChI Key: TVMYJNMDHVHWQZ-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[c]pyrazole core fused with a 1,1-dioxothiolan (sulfolane) ring and an N-(3-acetylphenyl)carboxamide substituent. The 1,1-dioxothiolan moiety introduces a sulfone group, which enhances metabolic stability and electronic properties compared to non-oxidized sulfur heterocycles. The 3-acetylphenyl group may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-12(23)13-4-2-5-14(10-13)20-19(24)18-16-6-3-7-17(16)21-22(18)15-8-9-27(25,26)11-15/h2,4-5,10,15H,3,6-9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMYJNMDHVHWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

N-(3-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Core Structure Key Substituents Synthesis Method Potential Applications Reference
Target Compound Cyclopenta[c]pyrazole 1,1-Dioxothiolan, 3-acetylphenyl Likely carbodiimide-mediated coupling Kinase modulation, drug discovery
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (8 ) Pyrazole Thiazole, nitro, dichlorophenyl HATU/DIPEA coupling in DMF at 50°C c-Abl kinase activation
1,5-Diarylpyrazole carboxamides (5a-c ) Pyrazole Diaryl, N-benzyl-N-hydroxy EDCI/HOBt coupling in DMF Anti-inflammatory, anticancer
N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide (Chemlyte: 895920-80-6) Thiophene 3-Acetylphenyl, methyl Not specified (commercial) Material science, intermediates
Pyrano-pyrazole derivatives (11a-b ) Pyrano-pyrazole Amino, cyano/ethoxycarbonyl Reflux with malononitrile/ethyl cyanoacetate Heterocyclic synthesis

Key Comparative Insights

Core Heterocycles: The target’s cyclopenta[c]pyrazole core provides a fused bicyclic system, offering greater conformational restraint than monocyclic pyrazoles (e.g., compound 8) or thiophenes (e.g., Chemlyte 895920-80-6). This rigidity may enhance target binding specificity . Thiolan vs. Thiophene: The 1,1-dioxothiolan group in the target introduces a sulfone, improving solubility and oxidative stability compared to thiophene-based analogues (e.g., Chemlyte 895920-80-6), which lack sulfone groups .

Substituent Effects: The 3-acetylphenyl group in the target and Chemlyte 895920-80-6 suggests shared electronic effects, but the fused sulfolane-pyrazole system in the target may reduce metabolic degradation compared to thiophene-carboxamides. Nitro vs.

Synthetic Routes: The target likely employs carbodiimide-mediated coupling (as in ), whereas pyrano-pyrazoles (11a-b) use condensations with malononitrile under reflux . Microwave-assisted methods (e.g., ) are absent in the target’s synthesis but highlight alternative approaches for heterocycle formation .

Biological Relevance :

  • While compound 8 is explicitly linked to kinase activation , the target’s sulfolane moiety may confer unique pharmacokinetic advantages, such as prolonged half-life. Diarylpyrazoles (5a-c ) demonstrate anti-inflammatory activity, suggesting the target’s diaryl-like structure could be explored for similar applications .

Research Findings and Implications

  • Synthetic Efficiency: Carbodiimide-mediated couplings (e.g., HATU/EDCI) yield high-purity carboxamides but require stringent anhydrous conditions, unlike reflux-based methods for pyrano-pyrazoles .
  • Structure-Activity Relationships (SAR): The sulfolane ring’s electron-withdrawing nature may increase binding affinity to sulfhydryl-containing enzyme active sites compared to non-sulfonated analogues.
  • Limitations: No direct biological data for the target compound are available in the evidence, necessitating further in vitro studies to validate hypothesized kinase interactions.

Biological Activity

N-(3-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a synthetic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound is characterized by a cyclopenta[c]pyrazole core and a thiolane ring, with an acetylphenyl group that enhances its biological properties. The molecular formula is C18H25N3O5SC_{18}H_{25}N_{3}O_{5}S with a molecular weight of approximately 387.45 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes relevant to disease states.
  • Receptor Modulation : It may bind to receptors influencing cellular signaling pathways, thereby modulating physiological responses.

Biological Activities

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, reducing oxidative stress in cellular models .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in infection control.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress in cellular models
Anti-inflammatoryDecreases inflammation markers in vitro
AntimicrobialEffective against bacteria and fungi

Case Studies

  • Antioxidant Study : A study investigated the antioxidant capacity of similar pyrazole compounds using DPPH radical scavenging assays. Results indicated that these compounds significantly reduced DPPH radicals compared to control groups .
  • Anti-inflammatory Research : In vivo studies demonstrated that pyrazole derivatives could effectively lower levels of pro-inflammatory cytokines in animal models of arthritis, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with thiolane derivatives and pyrazole precursors. Key steps include:

  • Coupling reactions : Use catalysts like palladium complexes for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups .
  • Condition optimization : Adjust temperature (60–100°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) to enhance yield. Monitor purity via HPLC at each step .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

Q. How can the molecular structure and stereochemistry of this compound be rigorously confirmed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 2D (COSY, HSQC) spectra to assign proton environments and confirm connectivity of the cyclopenta[c]pyrazole core .
  • X-ray crystallography : Resolve the 3D conformation, including bond angles (e.g., thiolan-3-yl dihedral angles) and hydrogen-bonding networks .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer : Address discrepancies through:

  • Comparative binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins under standardized buffer conditions (pH 7.4, 25°C) .
  • Cell-based validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with controlled ATP levels to account for kinase activity variability .
  • Computational modeling : Perform molecular dynamics simulations to assess conformational flexibility impacting target engagement .

Q. What strategies are recommended for designing analogs with improved metabolic stability while retaining bioactivity?

  • Methodological Answer : Prioritize functional group modifications guided by structure-activity relationship (SAR) studies:

  • Bioisosteric replacement : Substitute the 3-acetylphenyl group with trifluoromethyl or pyridyl moieties to enhance metabolic resistance .
  • Prodrug approaches : Introduce ester or amide prodrug motifs at the carboxamide group to improve solubility and reduce hepatic clearance .
  • In vitro ADME screening : Use hepatic microsomal assays (human/rat) to quantify CYP450-mediated degradation and guide structural tweaks .

Q. How can the electronic effects of the 1,1-dioxo-thiolan-3-yl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Investigate via:

  • Kinetic studies : Measure reaction rates with varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMSO, acetonitrile) to assess sulfone group electrophilicity .
  • DFT calculations : Compute partial charges and frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack .
  • Isotopic labeling : Use 18O^{18}O-labeled dioxo-thiolan groups to track oxygen retention during substitution .

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